3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea
Description
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea is a chemical compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxybutyl group, and a methylurea moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
3-[1-(3,4-dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-9(19)6-7-18(3)14(20)17-10(2)11-4-5-12(15)13(16)8-11/h4-5,8-10,19H,6-7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFGTVYCZCROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)NC(C)C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea typically involves the following steps:
Formation of the Dichlorophenyl Group: This can be achieved through the chlorination of phenol derivatives.
Introduction of the Ethyl Group: Ethylation of the dichlorophenyl group can be performed using ethylating agents like ethyl iodide.
Attachment of the Hydroxybutyl Group: The hydroxybutyl group can be introduced via nucleophilic substitution reactions.
Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the methylurea group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group.
Reduction: Reduction reactions can be performed on the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Hydroxybutyl derivatives.
Reduction Products: Dichlorophenyl derivatives with reduced chlorine content.
Substitution Products: Various substituted phenyl and urea derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in enzyme inhibition assays. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Used as a herbicide.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron): Another herbicide with similar applications.
Uniqueness: 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea stands out due to its unique structural features, which may confer different biological activities and chemical properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea, highlighting its synthesis, reactions, applications, and mechanisms
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